N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide: Chemical Properties, Stability Profile, and Synthetic Utility
N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide: Chemical Properties, Stability Profile, and Synthetic Utility
Executive Summary
The development of modern bioconjugation and drug discovery pipelines relies heavily on versatile, stable, and highly reactive chemical handles. N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide (commonly referred to as N-propargyl-1H-imidazole-1-carboxamide) represents a privileged intermediate in organic synthesis. By combining an electrophilic carbamoyl imidazole core with an orthogonal alkyne handle, this compound serves as a phosgene-free synthon for the generation of unsymmetrical ureas, carbamates, and thiocarbamates, while simultaneously enabling downstream click chemistry (CuAAC).
This technical guide provides an in-depth analysis of the chemical properties, kinetic stability, and application protocols of this activated intermediate, designed for researchers and drug development professionals.
Chemical Significance and Reactivity Profile
Historically, the synthesis of ureas and carbamates relied on highly toxic phosgene gas or unstable isocyanates [1]. The advent of 1,1'-carbonyldiimidazole (CDI) enabled the generation of carbamoyl imidazoles—crystalline, bench-stable intermediates that act as highly efficient isocyanate equivalents [2].
N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is distinguished by its dual-reactivity profile:
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Electrophilic Carbonyl Center: The imidazole moiety acts as an excellent leaving group upon nucleophilic attack by primary/secondary amines or alcohols.
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Dipolarophilic Alkyne: The terminal propargyl group is completely orthogonal to the carbonyl chemistry, remaining intact during urea formation and serving as a handle for subsequent azide-alkyne cycloadditions.
Quantitative Physicochemical Data
The following table summarizes the core properties of the compound, critical for predicting its behavior in both synthetic and biological environments.
| Property | Value / Description |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, DMF, DMSO; slightly soluble in H₂O |
| Reactivity Handles | Electrophilic (Carboxamide), Dipolarophile (Alkyne) |
| Storage Conditions | 2–8 °C, desiccated, protected from strong acids/bases |
| Aqueous Half-Life (pH 7.4, 37°C) | >48 hours [3, 4] |
Mechanistic Insights: Synthesis and Orthogonal Functionalization
The utility of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide lies in the precise causality of its formation and subsequent reactions. When propargylamine reacts with CDI, the initial nucleophilic attack displaces one imidazole ring, forming the carbamoyl imidazole. Because the remaining imidazole ring is less electron-withdrawing than a chloride ion (as in phosgene), the resulting intermediate is stable enough to be isolated, yet reactive enough to undergo subsequent aminolysis upon heating or in the presence of a base [3].
Caption: Workflow of synthesis and orthogonal functionalization of the carbamoyl imidazole.
Stability Profile and Degradation Pathways
A critical factor in utilizing carbamoyl imidazoles is understanding their stability across different pH ranges. Literature studies on related carbamoyl imidazoles demonstrate remarkable stability in neutral aqueous solutions, allowing them to be utilized in aqueous bioconjugation [3, 4].
However, the stability is highly pH-dependent:
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Acidic Conditions (pH < 4): The imidazole ring (pKa ~7.0) becomes protonated. Protonation increases the electron-withdrawing nature of the leaving group, significantly accelerating hydrolysis of the C-N bond to yield propargylamine, CO₂, and imidazole [6].
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Basic Conditions (pH > 9): High concentrations of hydroxide ions act as strong nucleophiles, leading to base-catalyzed hydrolysis.
Caption: pH-dependent stability and degradation pathways of the activated intermediate.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific temperature controls and stoichiometric ratios is explicitly defined to prevent common failure modes, such as symmetrical urea formation.
Protocol A: Synthesis of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide
Objective: Synthesize the activated intermediate while suppressing the formation of 1,3-di(prop-2-yn-1-yl)urea.
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Preparation: Flame-dry a 100 mL round-bottom flask and purge with N₂.
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Reagent Solubilization: Dissolve 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents, 10 mmol) in 30 mL of anhydrous CH₂Cl₂.
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Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures reduce the nucleophilicity of the newly formed carbamoyl imidazole, preventing a second molecule of propargylamine from attacking and forming a symmetrical urea byproduct [5].
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Addition: Add propargylamine (1.0 equivalent, 9.1 mmol) dropwise over 30 minutes via a syringe pump.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor completion via TLC (EtOAc/Hexane 1:1, UV/KMnO₄ visualization).
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Workup: Wash the organic layer with cold distilled water (3 × 20 mL). Causality: The imidazole byproduct is highly water-soluble and partitions into the aqueous phase, while the target compound remains in the organic phase.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid. Store at 4 °C.
Protocol B: Self-Validating Stability Assay
Objective: Quantify the hydrolytic stability of the synthesized compound across physiological and stressed pH conditions.
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Stock Preparation: Prepare a 10 mM stock solution of the compound in HPLC-grade acetonitrile.
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Buffer Incubation: Dilute the stock to a final concentration of 100 µM in three separate vials containing:
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Vial 1: 0.1% TFA in H₂O (pH ~2.0)
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Vial 2: 1X PBS (pH 7.4)
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Vial 3: 50 mM Carbonate buffer (pH 10.0)
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Sampling: Incubate all vials at 37 °C. Extract 50 µL aliquots at t=0,1,4,8,24, and 48 hours. Quench the basic/acidic samples by neutralizing to pH 7 prior to injection.
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HPLC Analysis: Inject samples into a C18 RP-HPLC system (Gradient: 5% to 95% MeCN in H₂O over 15 mins).
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Validation Metric: The protocol is self-validating if the Area Under the Curve (AUC) for the parent peak in Vial 2 (pH 7.4) remains ≥95% of the t=0 value after 48 hours, confirming the baseline stability of the carbamoyl imidazole core [3, 4].
Conclusion
N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is a highly reliable, phosgene-free building block that bridges the gap between traditional urea/carbamate synthesis and modern click chemistry. By understanding its pH-dependent stability and employing temperature-controlled synthetic protocols, researchers can leverage this intermediate to construct complex, bi-functionalized molecular architectures with high yields and excellent purity.
References
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Carbonyldiimidazole - Wikipedia. Wikipedia. URL:[Link]
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Urea Formation - Common Conditions. Common Organic Chemistry. URL:[Link]
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N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. National Institutes of Health (PMC). URL:[Link]
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Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. National Institutes of Health (PMC). URL:[Link]
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A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses. URL:[Link]
